Z-PHE-ALA-OH

Vue d'ensemble

Description

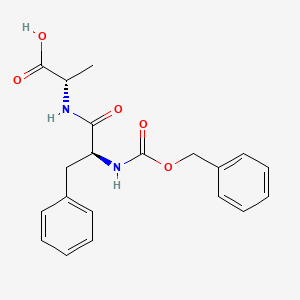

Z-PHE-ALA-OH: N-Cbz-Phe-Ala or Z-L-phenylalanyl-L-alanine , is a dipeptide compound consisting of phenylalanine and alanine residues. It is commonly used in biochemical research and has applications in various scientific fields .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Z-PHE-ALA-OH typically involves the coupling of protected amino acids. One common method is the use of carbodiimide coupling agents such as dicyclohexylcarbodiimide (DCC) in the presence of N-hydroxysuccinimide (NHS) to form the peptide bond between the phenylalanine and alanine residues .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-throughput purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity and yield of the compound .

Analyse Des Réactions Chimiques

Hydrolysis Reactions

Z-PHE-ALA-OH undergoes hydrolysis under acidic or basic conditions, breaking peptide bonds to yield free amino acids:

-

Acidic Hydrolysis :

-

Conditions: 6 M HCl, 110°C, 24 hours

-

Products: L-Phenylalanine and L-Alanine (free amino acids) with retention of chirality.

-

-

Basic Hydrolysis :

-

Conditions: 2 M NaOH, 60°C, 4 hours

-

Products: Racemization may occur due to alkaline conditions.

-

| Condition | Time (hr) | Temperature (°C) | Outcome |

|---|---|---|---|

| 6 M HCl | 24 | 110 | Free amino acids (no racemization) |

| 2 M NaOH | 4 | 60 | Partial racemization |

Enzyme-Catalyzed Peptide Bond Formation

Thermolysin catalyzes the reverse hydrolysis reaction, enabling peptide bond synthesis:

-

Reaction : Z-Phe-OH + H-Leu-NHPh → Z-Phe-Leu-NHPh (k<sub>cat</sub>/K<sub>m</sub> ≈ 170 mM<sup>−1</sup>min<sup>−1</sup>) .

-

Substrate Specificity :

| Carboxyl Component | Amine Component | Relative Rate (%) |

|---|---|---|

| Z-Phe-OH | H-Leu-NHPh | 100 |

| Z-Gly-Phe-OH | H-Leu-NHPh | 27 |

| Z-Ala-Phe-OH | H-Leu-NHPh | 45 |

Deprotection of the Z Group

The Z group is removed via hydrogenolysis or catalytic transfer hydrogenation:

-

Hydrogenolysis :

-

Catalytic Transfer Hydrogenation :

-

Conditions: Ammonium formate, Pd/C, room temperature

-

Time: 2 hours.

-

Formation of Fluoromethyl Ketone Derivatives

This compound derivatives act as enzyme inhibitors:

-

Z-Phe-Ala-CH<sub>2</sub>F :

| Derivative | Target Enzyme | Inhibition Constant |

|---|---|---|

| Z-Phe-Ala-CH<sub>2</sub>F | Cathepsin B | 1,200 M<sup>−1</sup>s<sup>−1</sup> |

Diazomethyl Ketone Derivatives

This compound reacts with diazomethane to form electrophilic inhibitors:

-

Z-Phe-Ala-Diazomethylketone (PADK) :

Solubility and Stability

-

Solubility :

-

Polar solvents: >50 mg/mL in DMSO or DMF.

-

Aqueous buffers: Limited solubility (≤1 mg/mL at pH 7.4).

-

-

Stability :

Key Research Findings

Applications De Recherche Scientifique

Peptide Synthesis

Z-Phe-Ala-OH serves as a crucial building block in peptide synthesis, which is fundamental for developing new therapeutic agents. Its utility in synthesizing peptides allows researchers to create complex structures that can mimic biological functions.

| Application | Description |

|---|---|

| Peptide Synthesis | Used as a key building block for creating therapeutic peptides. |

| Stability | Enhances the stability of synthesized peptides, making them more viable for drug development. |

Biotechnology

In biotechnology, this compound is employed in the production of recombinant proteins, significantly improving the efficiency of protein expression systems.

| Biotechnological Application | Impact |

|---|---|

| Protein Expression | Enhances yield and quality of recombinant proteins. |

| Recombinant Therapeutics | Facilitates the development of biologics for therapeutic use. |

Drug Development

This compound has been leveraged in drug development, particularly in oncology and immunology, where peptide-based therapies are increasingly significant.

Case Study: Immunosuppressive Properties

Research by Lawrence et al. demonstrated that Z-Phe-Ala-FMK acts as an immunosuppressive agent by inhibiting T-cell activation and proliferation induced by mitogens and interleukin-2 (IL-2) in vitro . In vivo studies showed significant increases in pneumococcal loads in mouse models, confirming its immunosuppressive effects.

Analytical Chemistry

This compound is utilized as a standard compound in mass spectrometry and chromatography, aiding researchers in the accurate analysis of complex biological samples.

| Analytical Chemistry Use | Benefits |

|---|---|

| Mass Spectrometry | Serves as a calibration standard to enhance accuracy. |

| Chromatography | Improves separation efficiency of complex mixtures. |

Cosmetic Formulations

Recent studies have explored the potential benefits of this compound in cosmetic science, particularly in skin care formulations aimed at improving skin health.

| Cosmetic Application | Potential Benefits |

|---|---|

| Skin Care Products | Investigated for its ability to enhance skin health and appearance. |

Mécanisme D'action

The mechanism of action of Z-PHE-ALA-OH involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biochemical effects. The phenylalanine and alanine residues play a crucial role in binding to the active sites of enzymes, thereby modulating their activity .

Comparaison Avec Des Composés Similaires

Z-PHE-OH: A similar compound with only the phenylalanine residue.

Z-PHE-LEU: A dipeptide consisting of phenylalanine and leucine residues.

Z-ARG-ARG-7-AMIDO-4-METHYLCOUMARIN HYDROCHLORIDE: A peptide substrate used in enzymatic studies.

Uniqueness: Z-PHE-ALA-OH is unique due to its specific combination of phenylalanine and alanine residues, which provides distinct biochemical properties. Its ability to act as a substrate for various enzymes and its applications in diverse scientific fields make it a valuable compound for research and industrial purposes .

Activité Biologique

Z-Phe-Ala-OH, or Z-Phenylalanine-Alanine-OH, is a synthetic amino acid derivative characterized by its unique structure and biological activity. The compound features a benzyloxycarbonyl (Z) protecting group on the phenylalanine residue, which enhances its stability and reactivity in various biochemical applications. Its molecular formula is C10H13NO3, and it exists as a racemic mixture of L-Z-Phenylalanine and D-Z-Phenylalanine, contributing to its diverse biological properties.

Biological Activity

This compound exhibits several notable biological activities, particularly in enzyme inhibition and proteolytic contexts.

Enzyme Inhibition

Research has demonstrated that this compound acts as an effective inhibitor for certain enzymes. For instance, studies have shown that derivatives of this compound can inhibit proteases involved in various physiological processes. One significant study indicated that the dipeptide derivative Z-Phe-Ala-CH2F was a potent inhibitor of target enzymes, exhibiting a second-order rate constant significantly higher than other analogues . This suggests potential therapeutic applications in conditions where protease activity is dysregulated.

The mechanisms by which this compound exerts its biological effects include:

- Binding Affinities : The compound interacts with specific enzymes, affecting their catalytic activities.

- Immunosuppressive Effects : In vivo studies have shown that Z-Phe-Ala-FMK, a derivative of this compound, can suppress T cell activation and proliferation .

- Regulation of Physiological Processes : The compound may influence the degradation of bioactive peptides, such as angiotensin II, through interactions with neprilysin, a critical enzyme in peptide hydrolysis.

Case Studies

- Inhibition of Neprilysin : A study highlighted the interaction of Z-Phe-Leu-Ala-OH with neprilysin, emphasizing its role in degrading bioactive peptides. This interaction is crucial for understanding the compound's potential therapeutic implications in regulating peptide hormone levels.

- Immunosuppressive Properties : Research involving Z-Phe-Ala-FMK demonstrated significant immunosuppressive effects in animal models. It was found to inhibit T cell activation and proliferation induced by mitogens and interleukin-2 (IL-2), indicating its potential use in managing autoimmune conditions .

Comparative Analysis

The following table summarizes key characteristics and biological activities of various compounds related to this compound:

| Compound Name | Molecular Formula | Biological Activity | Unique Features |

|---|---|---|---|

| This compound | C10H13NO3 | Enzyme inhibition; immunosuppressive | Racemic mixture; benzyloxycarbonyl group |

| Z-Phe-Leu-Ala-OH | C26H33N3O6 | Proteolytic activity; substrate for enzymes | Tripeptide structure enhancing interactions |

| Z-Phe-Val-Ala-OH | C26H33N3O6 | Altered proteolytic properties | Valine substitution affects activity |

Applications

This compound has diverse applications across various fields:

- Biochemical Research : It serves as a substrate for studying enzyme kinetics and interactions.

- Pharmaceutical Development : Due to its inhibitory properties, it is investigated for potential drug development targeting specific proteases.

- Therapeutic Uses : Its immunosuppressive effects may lead to applications in treating autoimmune diseases or transplant rejection.

Propriétés

IUPAC Name |

(2S)-2-[[(2S)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O5/c1-14(19(24)25)21-18(23)17(12-15-8-4-2-5-9-15)22-20(26)27-13-16-10-6-3-7-11-16/h2-11,14,17H,12-13H2,1H3,(H,21,23)(H,22,26)(H,24,25)/t14-,17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEJTXQOVOPDGHS-YOEHRIQHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30167019 | |

| Record name | N-Benzyloxycarbonylphenylalanylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30167019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

370.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16088-00-9 | |

| Record name | N-Benzyloxycarbonylphenylalanylalanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016088009 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Benzyloxycarbonylphenylalanylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30167019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.